N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine
Description
N-[(6'-Methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine is a synthetic spirocyclic compound characterized by a unique fused pyrano-chromen system linked to a cyclohexane ring. The molecule features a methyl group at the 6' position, an oxo group at the 8' position, and a glycine moiety conjugated via an acetyl group at the 7' position. Its spirocyclic core is shared with several natural and synthetic analogs, making comparative analysis critical for inferring its physicochemical and biological properties.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[[2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H25NO6/c1-13-15-9-14-5-8-22(6-3-2-4-7-22)29-17(14)11-18(15)28-21(27)16(13)10-19(24)23-12-20(25)26/h9,11H,2-8,10,12H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
BTTNSQRWSRVNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
- Synthetic routes for N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine are not widely documented. research suggests that it can be synthesized through specific reactions involving triazines and chromenes.
- Industrial production methods remain proprietary, but optimization of synthetic pathways is ongoing.
Chemical Reactions Analysis
- N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine may undergo various reactions:
Oxidation: Potential oxidation sites include the methyl group or the spirocyclic chromene.
Reduction: Reduction of the keto group could yield a corresponding alcohol.
Substitution: The acetyl group may undergo substitution reactions.
- Common reagents and conditions depend on the specific reaction type and functional groups involved.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with enzymes, receptors, and cellular processes.
Medicine: N-[(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetyl]glycine may have pharmacological applications.
Industry: Its unique structure may find use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Inferences
- Solubility and Bioavailability: The glycine moiety in the target compound likely improves aqueous solubility compared to analogs with carboxylic acid groups (e.g., acetic or propanoic acid derivatives) .
- Mechanism of Action (MOA): Systems pharmacology studies on structurally similar compounds (e.g., oleanolic acid derivatives) suggest that shared spirocyclic scaffolds correlate with overlapping protein targets, such as anti-inflammatory or antioxidant pathways . For example, the 8'-oxo group in the target compound may mimic ketone-containing natural products that modulate oxidative stress responses .
- Thione vs. Oxo: The thione derivative (CAS 898920-55-3) may exhibit distinct metal-chelating properties, relevant in neurodegenerative disease research .
Biological Activity
N-[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetyl]glycine is a complex organic compound characterized by its unique spirocyclic structure and various functional groups. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive spirocyclic framework that contributes to its biological properties. The presence of an acetyl group and a glycine moiety suggests potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₂₀H₂₂N₂O₅ |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 864763-36-0 |
| Structural Features | Spirocyclic, amide functionality |
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains. The unique combination of the spirocyclic structure and the acetylated glycine may enhance this activity through multiple mechanisms, including disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been explored in various studies. The presence of the pyranone ring in the structure is known to contribute to radical scavenging activities. In vitro assays demonstrated that the compound could effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Cytotoxicity and Cancer Research
Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study comparing various spirocyclic compounds found that those with similar structures to this compound exhibited significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
- Antioxidant Mechanism : Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that the compound effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant agent.
- Cytotoxicity Profile : In a study involving MCF-7 breast cancer cells, this compound was found to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
